

An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate

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Compound of Interest		
Compound Name:	Tert-butyl Aziridine-2-carboxylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl aziridine-2-carboxylate**, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical synonyms, CAS number, experimental protocols for its synthesis and reactions, and its role as an enzyme inhibitor.

Chemical Identity

Summarized below are the common synonyms and the CAS registry number for **tert-butyl aziridine-2-carboxylate**.

Identifier Type	Value	
CAS Number	82912-42-3	
IUPAC Name	tert-butyl aziridine-2-carboxylate	
Synonym	Aziridine-2-carboxylic acid, 1,1-dimethylethyl ester	
Synonym	2-Aziridinecarboxylic acid, tert-butyl ester	

Experimental Protocols

Foundational & Exploratory





Detailed methodologies for the synthesis and key reactions of aziridine carboxylates are crucial for their application in research and development. While specific protocols for **tert-butyl aziridine-2-carboxylate** are proprietary or not readily available in public literature, the following sections describe established procedures for the synthesis of a closely related analog, tert-butyl aziridine-1-carboxylate (BocAz), and the characteristic ring-opening reactions of aziridine-2-carboxylates. These protocols provide a foundational understanding of the chemistry involved.

1. Synthesis of Tert-butyl Aziridine-1-carboxylate (BocAz)

A common method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[1]

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

- To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent) is added.
- The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.
- The solvent is removed under reduced pressure, and the resulting residue is worked up by dissolving in a suitable organic solvent (e.g., dichloromethane), washing with aqueous acid and brine, and drying over an anhydrous salt (e.g., MgSO₄).
- Evaporation of the solvent yields tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Cyclization to tert-butyl aziridine-1-carboxylate

- The tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) is dissolved in a suitable solvent like diethyl ether.
- A base, such as potassium hydroxide (KOH, multiple equivalents), is added to the solution.
- A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl, 1 equivalent), is then added portion-wise.



- The reaction mixture is stirred vigorously at room temperature for several hours.
- The solid byproducts are removed by filtration, and the filtrate is concentrated.
- The crude product is then purified, often by distillation or chromatography, to yield pure tertbutyl aziridine-1-carboxylate.
- 2. Nucleophilic Ring-Opening of Aziridine-2-carboxylates

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions by various nucleophiles. This reactivity is a cornerstone of their utility in synthesis. The regioselectivity of the attack (at C2 or C3) is influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For aziridine-2-carboxylates, nucleophilic attack often occurs at the C3 position, leading to the formation of α -amino acid derivatives.

General Procedure for Nucleophilic Ring Opening:

- The N-activated aziridine-2-carboxylate (1 equivalent) is dissolved in a suitable solvent (e.g., THF, DMF).
- The nucleophile (e.g., organocuprates, amines, thiols, azides) is added to the solution, often in excess.
- The reaction may require a catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), depending on the reactivity of the aziridine and the nucleophile.
- The reaction mixture is stirred for a period ranging from a few hours to several days, and the temperature is controlled as needed (from low temperatures to reflux).
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, chromatography, and crystallization.

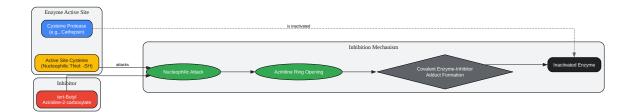
Application in Drug Development: Enzyme Inhibition

Aziridine-containing molecules have garnered significant interest in drug development due to their biological activities, which include antitumor and antibacterial properties.[2] A key mechanism of action for many biologically active aziridines is the irreversible inhibition of enzymes, particularly cysteine proteases.



Activated aziridines, such as derivatives of aziridine-2-carboxylic acid, are effective inhibitors of cysteine proteases like cathepsins.[3] The electrophilic aziridine ring is susceptible to nucleophilic attack by the thiol group of the cysteine residue in the enzyme's active site. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its inactivation. The specificity of these inhibitors can be tuned by modifying the substituents on the aziridine ring.

Below is a diagram illustrating the general mechanism of cysteine protease inhibition by an aziridine-2-carboxylate derivative.



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Cysteine Protease Inhibition by Aziridine-2-carboxylate.

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